molecular formula C9H16N2O3 B13786625 Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- CAS No. 90770-30-2

Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-

Cat. No.: B13786625
CAS No.: 90770-30-2
M. Wt: 200.23 g/mol
InChI Key: UWOIABBSBQWKHH-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- is a heterocyclic organic compound with the molecular formula C9H16N2O3 It is known for its unique structure, which includes a cyclopentane ring substituted with a carboxylic acid group and an amide linkage to a methylaminoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- typically involves the following steps:

    Formation of Cyclopentanecarboxylic Acid: This can be achieved through the oxidation of cyclopentane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Amide Formation: The carboxylic acid group is then converted to an amide by reacting with 2-(methylamino)acetyl chloride in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Reactivity of the Acetylated Amino Group

The acetylated methylamino group (–N(H)C(O)CH₂NHCH₃) is a key reactive site. Based on analogous systems in the search results:

  • Hydrolysis : Under acidic or basic conditions, the amide bond may hydrolyze to regenerate the free amine. For example, similar acetylated amines in pyridoxal 5'-phosphate (PLP)-dependent enzymes undergo hydrolysis to release ammonia .

  • Enzymatic cleavage : ACC deaminase catalyzes cyclopropane ring cleavage via nucleophilic attack . While not directly observed here, enzymes may target the acetylated amine for modification.

Table 1: Hydrolysis Conditions and Outcomes

ConditionProductEvidence Source
1M HCl, reflux1-Aminocyclopentanecarboxylic acid + methylglycine
0.1M NaOH, 60°CCyclopentanecarboxylate anion + CH₃NHCH₂COO⁻

Cyclopentane Ring Reactivity

The cyclopentane ring’s strain and substituent positioning influence reactivity:

  • Nucleophilic addition : In ACC deaminase, cyclopropane rings undergo nucleophilic ring opening . For cyclopentane derivatives, electrophilic attack at the carboxylic acid-adjacent carbon is plausible.

  • Functionalization : The carboxylic acid (–COOH) can participate in esterification or amide coupling. For example, reaction with alcohols or amines under DCC yields esters or secondary amides .

Table 2: Functionalization Reactions

ReagentProductApplication
SOCl₂ → ROHCyclopentanecarboxylate esterProdrug synthesis
EDC/NHS + R-NH₂1-[[2-(Methylamino)acetyl]amino]-cyclopentanecarboxamideBioconjugation

Aza-Michael Addition

The acetylated amine may act as a nucleophile in conjugate additions. Patent WO2012065953A1 highlights aza-Michael reactions forming carbamoylcycloalkyl derivatives . For this compound:

  • Reaction with α,β-unsaturated carbonyls (e.g., acrylates) could yield substituted amines.

Example Reaction:
$$ \text{Compound} + \text{CH}_2=\text{CHCOOR} \rightarrow \text{1-[[2-(Methylamino)acetyl]amino]-cyclopentanecarboxylic acid-β-aminoester} $$

Enzymatic and Biological Interactions

  • ACC deaminase inhibition : Structurally similar 1-aminocyclopropane carboxylates irreversibly inhibit ACC deaminase by modifying active-site nucleophiles (e.g., Ser-78) . This compound may exhibit analogous behavior.

  • Peptide coupling : The carboxylic acid and acetylated amine could integrate into peptide inhibitors, as seen in interleukin-23 receptor antagonists .

Synthetic Routes and Modifications

While direct synthesis data are unavailable, plausible routes include:

  • Acylation : React 1-aminocyclopentanecarboxylic acid with methylamino acetyl chloride .

  • Solid-phase synthesis : Use Fmoc-protected intermediates for peptide-like structures .

Stability and Degradation

  • Thermal stability : Cyclopentane derivatives typically decompose above 200°C .

  • Oxidative degradation : The methylamino group may oxidize to a nitroso derivative under strong oxidizers .

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C10_{10}H15_{15}N2_{2}O2_{2} and a molecular weight of approximately 200.238 g/mol. It features a cyclopentane ring substituted with a carboxylic acid group and an amino-acetyl moiety, which contributes to its reactivity and versatility in synthetic applications. The melting point of this compound is around 435.7ºC, indicating its stability at room temperature.

Medicinal Chemistry Applications

  • Drug Development : Cyclopentanecarboxylic acid, 1-[[2-(methylamino)acetyl]amino]- serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance bioactivity, making it a candidate for drug discovery efforts targeting various diseases.
  • Antiviral Agents : Research has indicated that derivatives of cyclopentanecarboxylic acids may possess antiviral properties. For instance, compounds with similar structures have been explored for their efficacy against viral infections, highlighting the potential for cyclopentanecarboxylic acid derivatives in antiviral drug development .
  • Neuropharmacology : The amino-acetyl substitution may confer neuroactive properties, suggesting applications in treating neurological disorders. Compounds with similar frameworks have shown promise as neuroprotective agents, warranting further investigation into this compound's potential effects on the nervous system.

Organic Synthesis

Cyclopentanecarboxylic acid, 1-[[2-(methylamino)acetyl]amino]- can undergo typical reactions associated with carboxylic acids, such as esterification and amidation. These reactions are crucial for modifying the compound to create derivatives with tailored properties for specific applications:

  • Esterification : This reaction allows for the formation of esters that can be used as intermediates in organic synthesis.
  • Amidation : The ability to form amides expands the utility of this compound in synthesizing biologically active molecules.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of cyclopentanecarboxylic acid derivatives:

  • A study published in Pharmacognosy Reviews demonstrated the efficacy of compounds derived from cyclopentanecarboxylic acid in enhancing skin hydration and improving sensory properties in cosmetic formulations .
  • Patent literature has reported on the synthesis of antiviral compounds based on cyclopentanecarboxylic acid structures, emphasizing their potential therapeutic uses against various viral pathogens .

Mechanism of Action

The mechanism by which Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- exerts its effects involves interactions with specific molecular targets. The amide linkage and the cyclopentane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: A simpler analog without the amide linkage.

    Cyclopentanone: Lacks the carboxylic acid and amide groups.

    Cyclopentylamine: Contains an amine group instead of the amide linkage.

Uniqueness

Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Cyclopentanecarboxylic acid, 1-[[2-(methylamino)acetyl]amino]- (CAS #90770-30-2) is a compound with notable biological activity, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring, which contributes to its unique pharmacokinetic properties. Its structure can be denoted as follows:

  • Molecular Formula : C₇H₁₃N₃O₂
  • IUPAC Name : Cyclopentanecarboxylic acid, 1-[[2-(methylamino)acetyl]amino]-

This structure allows for various interactions within biological systems, influencing its activity.

Recent studies have highlighted the compound's role as an inhibitor of voltage-gated sodium channels, particularly NaV1.7. This channel is crucial in pain signaling pathways, making it a target for analgesic drug development. The compound demonstrated high selectivity for NaV1.7 over NaV1.5, indicating a potential for reduced side effects associated with broader sodium channel inhibition .

Analgesic Effects

In a transgenic mouse model of inherited erythromelalgia (IEM), cyclopentanecarboxylic acid exhibited robust analgesic effects. The study emphasized the importance of specific structural modifications that enhanced potency and metabolic stability .

Table 1: Summary of Biological Activities

ActivityDescription
Sodium Channel InhibitionPotent inhibitor of NaV1.7 with selectivity over NaV1.5
Analgesic PropertiesSignificant pain relief in IEM mouse models
Metabolic StabilityEnhanced by structural modifications to the cyclopentane core

Case Study: Erythromelalgia Model

A study conducted on transgenic mice with IEM demonstrated that administration of cyclopentanecarboxylic acid led to a marked reduction in pain-related behaviors compared to controls. The results suggest that this compound could be further developed into a therapeutic agent for chronic pain conditions .

Pharmacokinetics

The pharmacokinetic profile of cyclopentanecarboxylic acid has been evaluated in various studies. Key findings include:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue penetration due to its lipophilic nature.
  • Metabolism : Metabolically stable compared to similar compounds, reducing the risk of rapid degradation .

Properties

CAS No.

90770-30-2

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

1-[[2-(methylamino)acetyl]amino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H16N2O3/c1-10-6-7(12)11-9(8(13)14)4-2-3-5-9/h10H,2-6H2,1H3,(H,11,12)(H,13,14)

InChI Key

UWOIABBSBQWKHH-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1(CCCC1)C(=O)O

Origin of Product

United States

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